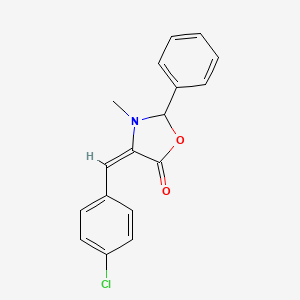
4-(4-Chlorobenzylidene)-3-methyl-2-phenyloxazolidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorobenzylidene)-3-methyl-2-phenyloxazolidin-5-one is an organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a chlorobenzylidene group attached to the oxazolidinone ring, which imparts unique chemical and physical properties
Méthodes De Préparation
The synthesis of 4-(4-Chlorobenzylidene)-3-methyl-2-phenyloxazolidin-5-one typically involves the condensation of 4-chlorobenzaldehyde with 3-methyl-2-phenyloxazolidin-5-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide (KOH) and a solvent like dimethylformamide (DMF). The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
4-(4-Chlorobenzylidene)-3-methyl-2-phenyloxazolidin-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Cycloaddition: The compound can participate in [3+2] cycloaddition reactions, forming various heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.
Applications De Recherche Scientifique
4-(4-Chlorobenzylidene)-3-methyl-2-phenyloxazolidin-5-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Mécanisme D'action
The mechanism of action of 4-(4-Chlorobenzylidene)-3-methyl-2-phenyloxazolidin-5-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis by inhibiting key enzymes involved in the process. In cancer cells, the compound may induce apoptosis by activating certain signaling pathways and inhibiting cell proliferation .
Comparaison Avec Des Composés Similaires
4-(4-Chlorobenzylidene)-3-methyl-2-phenyloxazolidin-5-one can be compared with other similar compounds such as:
4-Chlorobenzylidene-4-aminoacetanilide: This compound also contains a chlorobenzylidene group and exhibits antimicrobial properties.
4-Methyl N-(4-chlorobenzylidene)aniline: Known for its optical properties, this compound is used in photonic applications.
(4-Chlorobenzylidene)malononitrile: This compound is used in the synthesis of various heterocyclic structures and has applications in material science.
The uniqueness of this compound lies in its oxazolidinone ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C17H14ClNO2 |
|---|---|
Poids moléculaire |
299.7 g/mol |
Nom IUPAC |
(4E)-4-[(4-chlorophenyl)methylidene]-3-methyl-2-phenyl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C17H14ClNO2/c1-19-15(11-12-7-9-14(18)10-8-12)17(20)21-16(19)13-5-3-2-4-6-13/h2-11,16H,1H3/b15-11+ |
Clé InChI |
METNBRJDNVESGG-RVDMUPIBSA-N |
SMILES isomérique |
CN\1C(OC(=O)/C1=C\C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
SMILES canonique |
CN1C(OC(=O)C1=CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine](/img/structure/B12889480.png)
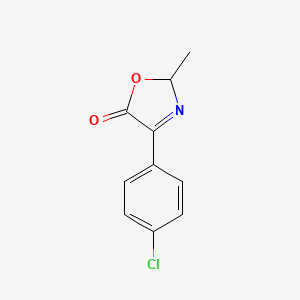

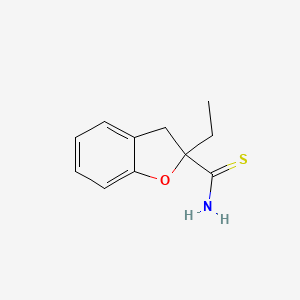
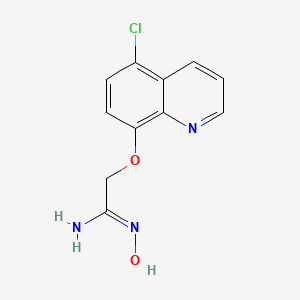
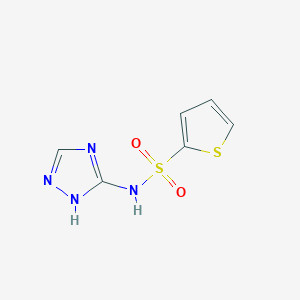
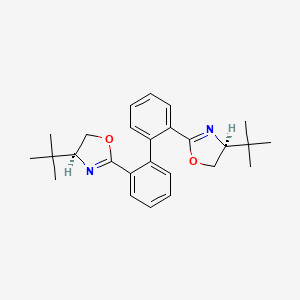
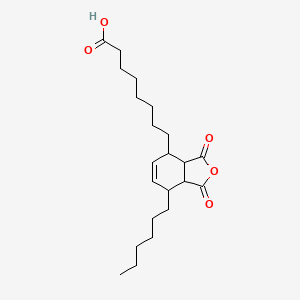
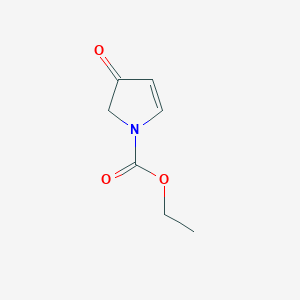

![N-[4-(4-Bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12889564.png)
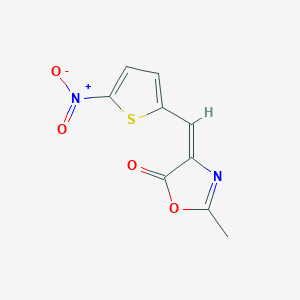
![1-Ethyl-3-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12889571.png)

